6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine
Overview
Description
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is a heterocyclic compound with the molecular formula C9H12N2. It is a bicyclic structure that combines a pyridine ring with an azepine ring, making it an interesting subject of study in the field of organic chemistry .
Mechanism of Action
Target of Action
Related compounds have been found to interact with ccr2, a chemokine receptor involved in various therapeutic areas including chronic inflammation, diabetes, neuropathic pain, atherosclerosis, and cancer .
Mode of Action
It is synthesized through a beckmann rearrangement initiated by trifluoromethanesulfonic anhydride .
Biochemical Pathways
Related compounds have been found to inhibit glucogen phosphorylase 1 and rip1 kinase, act as bradykinin b1 receptor antagonists, and modulate γ-secretase .
Result of Action
Related compounds have been found to have antitumor activity .
Biochemical Analysis
Biochemical Properties
The pyrido[3,2-b]azepine system, to which 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine belongs, can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with glucogen phosphorylase 1 and RIP1 kinase . The nature of these interactions is often complex and can involve multiple biochemical reactions.
Cellular Effects
Related compounds in the pyrido[3,2-b]azepine system have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amine with 1,3-cyclohexanedione in the presence of pyrrolidine and acetic acid. This mixture is stirred at room temperature and then refluxed for several hours to yield the desired product .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis could be potential methods for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated azepine derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyridines: These are simpler analogs with only a single nitrogen-containing ring.
Azepines: These compounds have a seven-membered ring with one nitrogen atom.
Pyrazolo[3,4-b]quinolin-8-one: This compound has a similar bicyclic structure but with different ring fusion and functional groups.
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is unique due to its specific bicyclic structure, which combines the properties of both pyridine and azepine rings. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-9-5-3-7-11-8(9)4-1/h3,5,7,10H,1-2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDDECKGYUWPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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